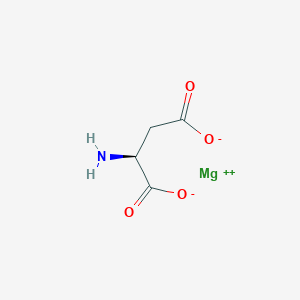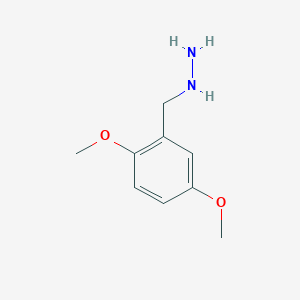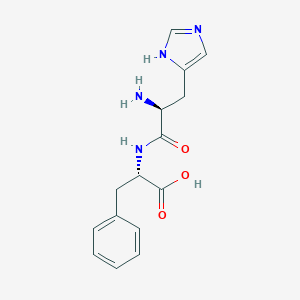
プロピレンスルフィド
概要
説明
Propylene sulfide, also known as 2-methylthiirane, is an organic compound with the molecular formula C3H6S. It is a colorless liquid with a distinct odor and is classified as a thiirane, a three-membered ring containing sulfur. Propylene sulfide is used in various industrial applications due to its unique chemical properties.
科学的研究の応用
Propylene sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique ring structure makes it valuable in studying ring-opening polymerization mechanisms.
Biology: Propylene sulfide derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the use of propylene sulfide-based compounds in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and ability to form stable polymers
作用機序
Target of Action
Propylene sulfide, also known as 2-Methylthiirane, is primarily involved in the polymerization process . It interacts with potassium xanthates, which serve as initiators in the polymerization of propylene sulfide .
Mode of Action
The interaction of propylene sulfide with its targets, such as potassium xanthates, leads to the formation of polymers with high molecular weight . The process is characterized by high propagation rates . Quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction associated with the nucleophilic attack of “naked” thiolate on the propylene sulfide molecule is significantly lower than that for the initial attack of the initiator on the first propylene sulfide molecule .
Biochemical Pathways
The polymerization of propylene sulfide initiated with potassium xanthates is a significant biochemical pathway . This process can be carried out under various conditions, including bulk, solution, and emulsion . The polymerization process tends to complete prior to the exhaustion of the residual initiator .
Pharmacokinetics
For instance, poly(propylene sulfide) nanoparticles have been synthesized and used for drug delivery, with their size influencing cellular uptake and biodistribution .
Result of Action
The result of propylene sulfide’s action in its primary role in polymerization is the formation of polymers with high molecular weight . These polymers are prepared steadily with relatively narrow molecular weight distributions .
Action Environment
The polymerization of propylene sulfide can occur under various conditions, including bulk, solution, and emulsion . The choice of environment can influence the rate of polymerization and the properties of the resulting polymers . Environmental factors such as temperature, pH, and the presence of other substances can also influence the action, efficacy, and stability of propylene sulfide .
生化学分析
Biochemical Properties
Propylene sulfide plays a significant role in biochemical reactions. It has been used in the polymerization process, initiated with potassium xanthates . The reactions initiated with potassium O-methyl xanthate in complex with 18-crown-6 ether have shown impressive results . The nature of these interactions involves the nucleophilic attack of “naked” thiolate on the Propylene sulfide molecule .
Cellular Effects
Some studies have focused on the effects of Propylene sulfide in the form of poly(propylene sulfide) nanoparticles, which have shown potential for use in proteomics research
Molecular Mechanism
The molecular mechanism of Propylene sulfide involves its interaction with various biomolecules. In the polymerization process, Propylene sulfide interacts with potassium xanthates, leading to the formation of polymers with high Mn values . Quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction associated with the nucleophilic attack of “naked” thiolate on the Propylene sulfide molecule is almost twice as low in comparison with that for the initial attack of PMX [18C6] on the first Propylene sulfide molecule .
Temporal Effects in Laboratory Settings
The temporal effects of Propylene sulfide in laboratory settings are observed in the polymerization process. The polymerization of Propylene sulfide initiated with potassium xanthates tends to complete prior to the exhaustion of the residual initiator
Metabolic Pathways
The metabolic pathways that Propylene sulfide is involved in are primarily related to its role in the polymerization process
準備方法
Synthetic Routes and Reaction Conditions: Propylene sulfide can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields propylene sulfide with high selectivity.
Industrial Production Methods: In industrial settings, propylene sulfide is often produced via the ring-opening polymerization of sulfur-containing monomers. This process involves the use of nucleophiles, such as thiolate species derived from thiols, to initiate the polymerization. The reaction conditions can vary, but it is typically carried out at elevated temperatures and in the presence of a solvent .
化学反応の分析
Types of Reactions: Propylene sulfide undergoes various chemical reactions, including:
Oxidation: Propylene sulfide can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of propylene sulfide can yield thiols and other sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Propylene sulfide can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. This reaction is typically carried out in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; room temperature to moderate heat.
Reduction: Lithium aluminum hydride; low to moderate temperatures.
Substitution: Bases such as sodium hydroxide; room temperature to moderate heat.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, other sulfur-containing compounds.
Substitution: Various substituted thiiranes.
類似化合物との比較
Propylene sulfide is unique compared to other similar compounds due to its three-membered ring structure and the presence of a sulfur atom. Similar compounds include:
Ethylene sulfide:
Cyclohexene sulfide: A six-membered ring containing sulfur.
Butylene sulfide: A four-membered ring containing sulfur.
Compared to these compounds, propylene sulfide exhibits higher reactivity and selectivity in ring-opening polymerization reactions. Its unique structure allows for the formation of polymers with distinct properties, making it valuable in various applications .
特性
IUPAC Name |
2-methylthiirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNVSWHUJDDZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-97-2 | |
| Record name | Propylene sulfide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90870835 | |
| Record name | Thiirane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Epithiopropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1072-43-1 | |
| Record name | Propylene sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propylene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiirane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiirane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epithiopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


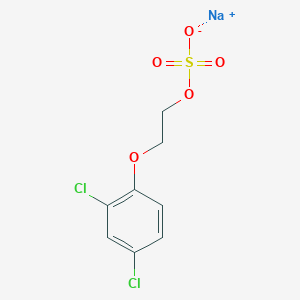
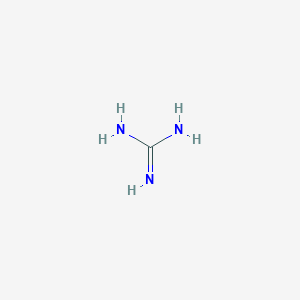
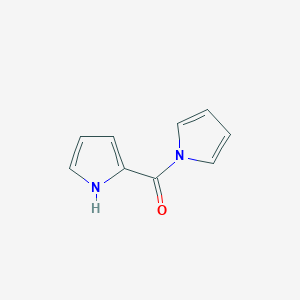
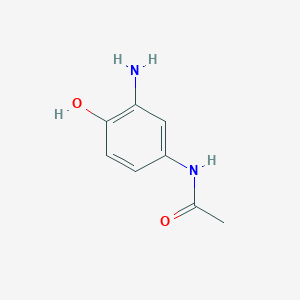
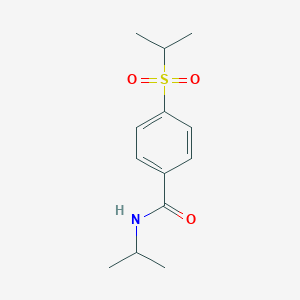
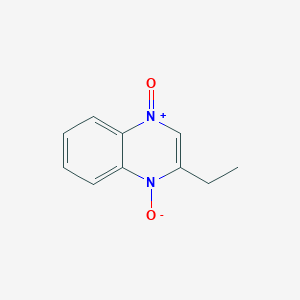
![(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one](/img/structure/B92335.png)
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)

